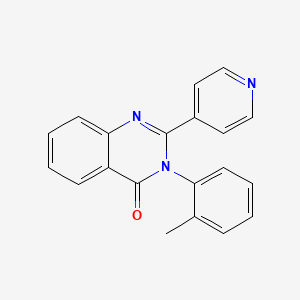
4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of pyridyl and tolyl groups in the compound’s structure may contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. Common reagents used in the synthesis include:
- Anthranilic acid or its derivatives
- Pyridine-4-carboxaldehyde
- o-Tolualdehyde
The reaction conditions often involve heating the reactants in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The pyridyl and tolyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone-N-oxide derivatives, while reduction may produce dihydroquinazolinones.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Potential use in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
類似化合物との比較
Similar Compounds
Quinazolinone: The parent compound with a similar core structure.
2-(4-Pyridyl)quinazolinone: A derivative with a pyridyl group at the 2-position.
3-(o-Tolyl)quinazolinone: A derivative with a tolyl group at the 3-position.
Uniqueness
4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- is unique due to the presence of both pyridyl and tolyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacological profile.
特性
CAS番号 |
38275-17-1 |
|---|---|
分子式 |
C20H15N3O |
分子量 |
313.4 g/mol |
IUPAC名 |
3-(2-methylphenyl)-2-pyridin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c1-14-6-2-5-9-18(14)23-19(15-10-12-21-13-11-15)22-17-8-4-3-7-16(17)20(23)24/h2-13H,1H3 |
InChIキー |
UQTKFCWPJSWTFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




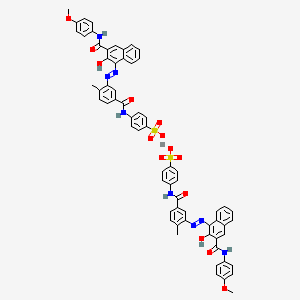
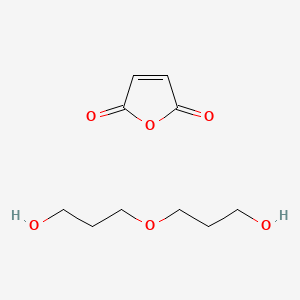
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
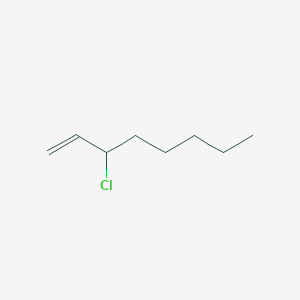

![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
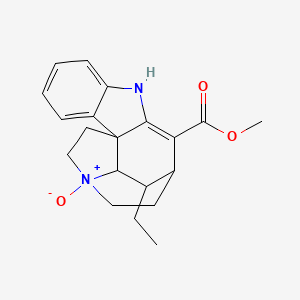
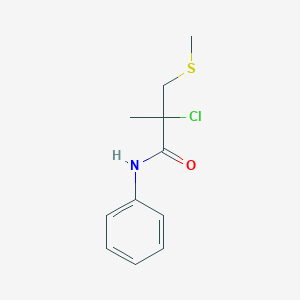
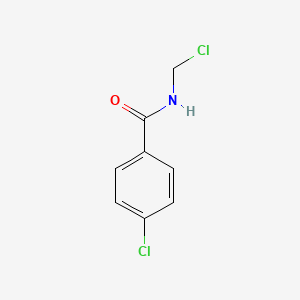
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)

